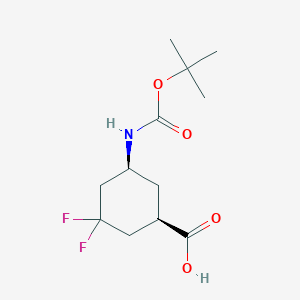![molecular formula C9H11F B3017635 1-Ethynyl-4-fluorobicyclo[2.2.1]heptane CAS No. 2287310-81-8](/img/structure/B3017635.png)
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bicyclic compounds involves strategic functionalization and cyclization reactions. For instance, the synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a fluorinated 1,3,5-triketone, was achieved through a Claisen-type double condensation reaction . Similarly, endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ol was synthesized and further reacted with nitrile oxides to yield isoxazole derivatives . These methods could potentially be adapted for the synthesis of 1-ethynyl-4-fluorobicyclo[2.2.1]heptane by incorporating the appropriate fluorinated precursors and ethynyl functional groups.
Molecular Structure Analysis
The molecular structure of bicyclic compounds like this compound is characterized by the presence of a rigid framework that can influence the stereochemical outcome of reactions. The thermal rearrangements of 1-ethenylbicyclo[4.1.0]heptane and its derivatives have been studied, revealing that the rearrangement can proceed via both suprafacial and antarafacial paths . These findings suggest that the molecular structure of this compound would also dictate its reactivity and the stereochemistry of its transformations.
Chemical Reactions Analysis
The chemical reactions of bicyclic compounds are often governed by the strain within the molecule and the nature of the substituents. The thermal vinylcyclopropane-to-cyclopentene rearrangement is a notable reaction that has been observed in similar compounds, with the rearrangement proceeding with different stereochemical courses depending on the substituents present . The presence of a fluorine atom and an ethynyl group in this compound would likely affect the reaction pathways and the stability of intermediates, potentially leading to unique reaction outcomes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally related compounds can offer some predictions. For example, the presence of fluorine is known to influence the acidity, lipophilicity, and reactivity of organic molecules . The ethynyl group could also affect the molecule's reactivity towards nucleophiles and electrophiles. The bicyclic structure itself is likely to impart a degree of rigidity and strain, which can influence the compound's boiling point, stability, and reactivity .
Applications De Recherche Scientifique
Conformational Analysis and Stereoelectronic Interactions
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane has been studied for its conformational analysis and stereoelectronic interactions. The F∙∙∙HO intramolecular hydrogen bond in its isomers contributes to structural stabilization, with NBO and AIM analyses revealing insights into these interactions and their influence on molecular properties (Fátima M P de Rezende, M. A. Moreira, R. Cormanich, M. P. Freitas, 2012).
Reaction with Activated Magnesium
Research has shown that the reaction of this compound with activated magnesium can yield various derivatives. These reactions are significant in understanding the chemical behavior and potential applications of this compound in synthetic chemistry (T. Ando, T. Muranaka, T. Ishihara, 1981).
Synthesis and Dehydration
This chemical has been used in the synthesis of isoxazolyl derivatives. These processes involve dehydration reactions and have implications for developing new organic compounds with potential applications in various fields of chemistry (N. F. Bondar', S. S. Koval’skaya, R. V. Skupskaya, F. S. Pashkovskii, E. Dikusar, N. Kozlov, F. Lakhvich, 2001).
Nuclear Magnetic Resonance Studies
Studies have been conducted on the fluorine-19 magnetic resonance spectra of bridgehead-substituted fluorobicyclo[2,2,1]heptanes, including derivatives of this compound. These studies are essential for understanding the electronic structure and properties of these compounds (J. Homer, D. Callaghan, 1970).
Chemical Rearrangements and Catalysis
The compound has been examined for its role in chemical rearrangements and as a ligand in catalytic processes. These studies contribute to the understanding of reaction mechanisms and the development of new catalytic methods (Tamio Hayashi, Kazuhito Ueyama, N. Tokunaga, Kazuhiro Yoshida, 2003).
Propriétés
IUPAC Name |
1-ethynyl-4-fluorobicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-2-8-3-5-9(10,7-8)6-4-8/h1H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLULSSAEXKNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCC(C1)(CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)


![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)


![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)
![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)